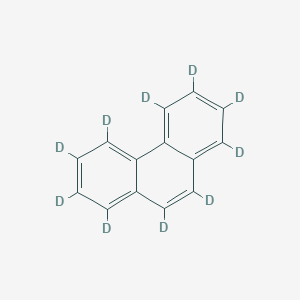

Phenanthrene-d10

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuteriophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNZTXNASCQKK-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893475 | |

| Record name | Phenanthrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenanthrene-d10 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1517-22-2 | |

| Record name | Phenanthrene-d10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1517-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenanthrene-d10: Chemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene-d10 is the deuterated form of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH). In this isotopic variant, all ten hydrogen atoms on the phenanthrene molecule have been replaced with deuterium (B1214612) atoms. This isotopic substitution makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as a reliable internal standard for the quantification of phenanthrene and other related PAHs in various environmental and biological matrices. Its chemical and physical properties are nearly identical to those of its non-deuterated counterpart, with the key difference being its increased molecular weight. This guide provides a comprehensive overview of the chemical properties of this compound and its application in analytical methodologies.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| Chemical Formula | C₁₄D₁₀ | |

| Molecular Weight | 188.29 g/mol | [1] |

| CAS Number | 1517-22-2 | |

| Appearance | White to yellowish solid | [2] |

| Melting Point | 98-100 °C | |

| Boiling Point | 340 °C | |

| Water Solubility | 1.15 mg/L | |

| Log P (octanol/water) | 4.46 | |

| Isotopic Purity | ≥98 atom % D |

Analytical Applications and Experimental Protocols

This compound is predominantly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of polycyclic aromatic hydrocarbons (PAHs). Its utility stems from its similar chromatographic behavior to the native phenanthrene, while its distinct mass allows for its separate detection and quantification.

General Experimental Workflow for PAH Analysis using GC-MS with this compound Internal Standard

The following diagram outlines a typical workflow for the analysis of PAHs in an environmental sample using this compound as an internal standard.

References

Synthesis and Isotopic Purity of Phenanthrene-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Phenanthrene-d10. This deuterated polycyclic aromatic hydrocarbon (PAH) is a critical tool in various scientific disciplines, serving as an internal standard for quantitative analysis and as a tracer in metabolic and environmental studies.[1][2] This document outlines the primary synthetic routes, detailed experimental protocols for isotopic purity assessment, and relevant quantitative data.

Introduction to this compound

This compound (C₁₄D₁₀) is an isotopologue of phenanthrene (B1679779) where all ten hydrogen atoms have been replaced with deuterium (B1214612) atoms.[1] This isotopic labeling makes it an invaluable internal standard in analytical chemistry, particularly for highly accurate and precise quantification of native phenanthrene and other PAHs in complex matrices using isotope dilution mass spectrometry.[1] Its applications extend to pharmacokinetic and metabolic profiling studies, where it aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of PAHs.[1]

Synthesis of this compound

The synthesis of perdeuterated aromatic compounds like this compound can be approached through two primary strategies: isotopic exchange of the non-deuterated parent compound and de novo synthesis from deuterated precursors.

Isotopic Exchange Methods

Isotopic exchange is a common and effective method for the deuteration of aromatic compounds. This typically involves treating phenanthrene with a deuterium source in the presence of a catalyst.

Method 1: Acid-Catalyzed Isotopic Exchange

A patented method describes the deuteration of aromatic compounds by treatment with a strong acid in a deuterated solvent. This process can be repeated to achieve higher levels of deuteration.

Experimental Protocol:

-

Preparation: Dissolve or disperse phenanthrene in a deuterated solvent (e.g., deuterium oxide, D₂O). The equivalent ratio of deuterium atoms to the aromatic hydrogens should be at least 2.

-

Acidification: Treat the liquid composition with a strong deuterated acid with a pKa no greater than 1 (e.g., D₂SO₄).

-

Reaction: The reaction conditions (temperature, pressure, and time) should be optimized to facilitate the exchange.

-

Isolation: Isolate the partially deuterated phenanthrene.

-

Repetition: For higher isotopic enrichment, repeat the process by dissolving the deuterated material in a fresh deuterated solvent and treating it with a strong acid.

Method 2: Transition Metal-Catalyzed Isotopic Exchange

Another patented approach utilizes a transition metal catalyst in deuterium oxide.

Experimental Protocol:

-

Preparation: Prepare a liquid composition by dissolving or dispersing phenanthrene and a transition metal catalyst (e.g., platinum-based) in deuterium oxide.

-

Reaction: Heat the liquid composition at a temperature of at least 120°C and a pressure of at least 50 psi for up to 24 hours. The reaction can be performed under an air or inert gas atmosphere.

-

Isolation and Purification: After the reaction, the this compound is isolated and purified using standard techniques such as crystallization or chromatography.

De Novo Synthesis

De novo synthesis involves constructing the phenanthrene molecule from smaller, already deuterated building blocks. One documented method involves the cyclization of a deuterated stilbene (B7821643) precursor.

Experimental Protocol (Generalized from Stilbene Cyclization):

-

Precursor Synthesis: Synthesize a suitably deuterated stilbene derivative. This can be achieved through various organic reactions using deuterated starting materials.

-

Cyclization-Oxidation: Subject the deuterated stilbene to a cyclization-oxidation reaction to form the phenanthrene ring system. This step often involves photochemical methods.

-

Purification: Purify the resulting this compound using techniques such as column chromatography and recrystallization.

Isotopic Purity Analysis

The determination of isotopic purity is crucial to ensure the quality and reliability of this compound for its intended applications. The primary techniques for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining the isotopic distribution of deuterated compounds.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC-MS Parameters: The following table outlines typical GC-MS parameters, which may require optimization for specific instrumentation.

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, ramp to a suitable final temperature. |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

-

Data Analysis: The isotopic enrichment is determined by analyzing the mass spectrum of the this compound peak. The relative abundances of the molecular ions corresponding to different numbers of deuterium atoms (e.g., d₉, d₈, etc.) are used to calculate the isotopic purity. A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves correcting for measurement errors and the natural isotopic abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on the specific locations of deuterium labeling and can be used to determine isotopic purity. A combination of ¹H and ²H NMR can be a robust strategy for this purpose.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃) that does not have signals interfering with the analyte.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

The residual proton signals in the aromatic region are integrated.

-

The percentage of non-deuterated and partially deuterated species can be estimated by comparing the integral of the residual proton signals to the integral of a known internal standard.

-

-

²H NMR Spectroscopy:

-

Acquire a quantitative ²H NMR spectrum.

-

The signals corresponding to the different deuterium environments are integrated.

-

The relative integrals of these signals can confirm the positions of deuteration and provide an assessment of the overall isotopic enrichment.

-

-

Data Analysis: The isotopic abundance is calculated from the integrated signal intensities in the ¹H and ²H spectra.

Quantitative Data

The following table summarizes typical quantitative data for commercially available this compound and data reported in the literature.

| Parameter | Value | Source |

| Isotopic Purity (Atom % D) | ≥98% | Commercial Suppliers |

| Chemical Purity | ≥98% | Commercial Suppliers |

| Molecular Weight | 188.29 g/mol | |

| Melting Point | 98-100 °C | |

| Boiling Point | 340 °C |

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and isotopic purity analysis of this compound.

Caption: General workflow for the synthesis of this compound.

References

Phenanthrene-d10: A Technical Guide for Researchers

This technical guide provides essential information on Phenanthrene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH) widely utilized in analytical chemistry. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who employ quantitative techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Core Properties of this compound

This compound serves as an excellent internal standard for the quantification of phenanthrene (B1679779) and other PAHs.[1] Its physical and chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.

| Property | Value | References |

| CAS Number | 1517-22-2 | [1][2][3] |

| Molecular Formula | C₁₄D₁₀ | |

| Molecular Weight | 188.29 g/mol | |

| Synonyms | Perdeuteriophenanthrene, 1,2,3,4,5,6,7,8,9,10-decadeuteriophenanthrene |

Experimental Protocol: Quantification of PAHs using this compound as an Internal Standard

The following is a generalized experimental protocol for the analysis of PAHs in environmental samples using this compound as an internal standard with GC-MS. This protocol is a composite of established methodologies and should be adapted based on the specific sample matrix and analytical instrumentation.

Reagents and Materials

-

Solvents: Dichloromethane (DCM), hexane, acetone (B3395972) (HPLC or GC grade).

-

Standards: Analytical grade this compound, certified PAH standard mixture.

-

Solid Phase Extraction (SPE) Cartridges: C18 or other appropriate sorbent.

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Standard Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 100 µg/mL.

-

Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL). This solution will be spiked into samples and calibration standards.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target PAHs. Spike each calibration standard with the working internal standard solution to achieve a constant concentration of this compound in each.

Sample Preparation (Water Sample Example)

-

Sample Collection: Collect water samples in clean, pre-rinsed amber glass bottles.

-

Spiking: Add a known volume of the this compound working internal standard solution to a measured volume of the water sample.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the spiked water sample to a separatory funnel.

-

Add an appropriate volume of dichloromethane.

-

Shake vigorously for 2-3 minutes, venting periodically.

-

Allow the layers to separate and collect the organic (DCM) layer.

-

Repeat the extraction twice more with fresh DCM.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

-

GC-MS Analysis

-

Instrument Setup:

-

GC Column: Use a column suitable for PAH analysis (e.g., DB-5ms).

-

Injector: Operate in splitless mode.

-

Oven Temperature Program: Optimize the temperature program to achieve good separation of the target PAHs. A typical program might start at 60°C, ramp to 300°C.

-

Carrier Gas: Helium or hydrogen.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target PAH and for this compound (m/z 188).

-

-

Analysis: Inject 1 µL of the prepared sample extract and calibration standards into the GC-MS system.

Data Analysis

-

Quantification: Create a calibration curve for each target PAH by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the concentration of the analyte.

-

Concentration Determination: Determine the concentration of each PAH in the sample by using the response factor from the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for PAH analysis and a logical diagram for the role of an internal standard.

References

Phenanthrene-d10: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Physical, Chemical, and Analytical Characteristics of Deuterated Phenanthrene (B1679779)

Phenanthrene-d10, the deuterated analogue of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as an indispensable tool for researchers, scientists, and drug development professionals. Its unique isotopic signature makes it an ideal internal standard for the highly sensitive and accurate quantification of PAHs in a multitude of complex matrices. This technical guide provides a thorough examination of the physical and chemical properties of this compound, detailed experimental protocols for its application, and an overview of its synthesis and safety considerations.

Core Physical and Chemical Characteristics

This compound is a white to off-white solid at room temperature.[1][2] Its physical and chemical properties are summarized in the tables below, providing a clear reference for laboratory applications.

General and Physical Properties

| Property | Value | References |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 340 °C | |

| Density | 1.122 g/mL at 25 °C | |

| Solubility | Slightly soluble in Acetone, Chloroform, DMSO, and Methanol. Water solubility is 1.15 mg/L. | |

| Flash Point | 9 °C |

Chemical and Isotopic Properties

| Property | Value | References |

| Chemical Formula | C₁₄D₁₀ | |

| Molecular Weight | 188.29 g/mol | |

| CAS Number | 1517-22-2 | |

| IUPAC Name | 1,2,3,4,5,6,7,8,9,10-decadeuteriophenanthrene | |

| Synonyms | Perdeuteriophenanthrene, [2H10]Phenanthrene | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Mass Shift | M+10 |

Synthesis and Isotopic Labeling

The synthesis of this compound primarily involves the introduction of deuterium (B1214612) atoms into the phenanthrene molecule. While specific industrial synthesis methods are often proprietary, the general approach relies on hydrogen-deuterium exchange reactions. One common strategy is isotopic exchange, where phenanthrene is treated with a deuterium source, such as heavy water (D₂O), in the presence of a catalyst. Strong acids with a pKa of less than or equal to 1 can be used to facilitate this exchange. Another approach involves de novo synthesis, building the phenanthrene molecule from smaller, already deuterated precursors. The efficiency of these methods is crucial for achieving high isotopic purity, which is a critical parameter for its use as an internal standard.

Application in Analytical Chemistry: An Experimental Protocol

This compound is extensively used as an internal standard in isotope dilution mass spectrometry for the precise quantification of phenanthrene and other PAHs in environmental and biological samples. The addition of a known amount of this compound to a sample at the beginning of the analytical process allows for the correction of analyte loss during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.

Below is a detailed experimental protocol for the analysis of PAHs in a solid environmental matrix (e.g., soil, sediment) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Experimental Workflow for PAH Analysis

Caption: Figure 1. A schematic overview of the analytical workflow for the quantification of Polycyclic Aromatic Hydrocarbons (PAHs) utilizing this compound as an internal standard, from sample collection to data analysis.

Detailed Methodologies

1. Sample Preparation:

-

Extraction: A representative sample (e.g., 5 grams of dried soil) is accurately weighed. A known amount of this compound internal standard solution is added to the sample. The sample is then extracted with a suitable solvent system, such as a 1:1 mixture of dichloromethane and acetone, often using sonication or Soxhlet extraction to ensure efficient recovery of the PAHs.

-

Cleanup: The resulting extract is often complex and contains interfering compounds from the matrix. A cleanup step, typically using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges, is employed to remove these interferences. The PAHs are eluted from the SPE cartridge, leaving many of the interfering compounds behind.

-

Concentration: The cleaned extract is then concentrated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. This step is crucial for achieving the low detection limits required for trace environmental analysis.

2. Instrumental Analysis (GC-MS):

-

Gas Chromatography (GC) Conditions:

- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used for the separation of PAHs.

- Injector: A splitless injection is typically used to introduce the entire sample onto the column, maximizing sensitivity. The injector temperature is maintained at a high temperature (e.g., 270-320 °C) to ensure the volatilization of all PAHs.

- Oven Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points. A typical program might start at a lower temperature (e.g., 60-80 °C) and ramp up to a final temperature of around 315-320 °C.

- Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) is the standard ionization technique for PAH analysis.

- Acquisition Mode: To enhance sensitivity and selectivity, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. In this mode, only the characteristic ions for each target PAH and the internal standard are monitored. For this compound, the molecular ion at m/z 188 is typically monitored.

3. Data Analysis and Quantification:

-

The concentration of each native PAH is calculated by comparing its peak area to the peak area of the this compound internal standard. A response factor, determined from the analysis of calibration standards containing known concentrations of both the native PAHs and this compound, is used in the calculation. This internal calibration method effectively corrects for variations in sample preparation and instrument response.

Safety, Handling, and Storage

This compound should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Hazard Identification

| Hazard Statement | Description | References |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| H400 | Very toxic to aquatic life | |

| H410 | Very toxic to aquatic life with long lasting effects |

Handling and Storage

-

Storage: this compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperatures can vary, with some suppliers suggesting 2-8°C, while others indicate room temperature is acceptable. It should be protected from light.

-

Disposal: Disposal of this compound and its containers should be done in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a critical analytical tool for the accurate and reliable quantification of polycyclic aromatic hydrocarbons. Its well-defined physical and chemical properties, coupled with its role as a stable isotopic internal standard, make it an essential component in environmental monitoring, food safety analysis, and toxicological research. The detailed experimental protocols and safety information provided in this guide are intended to support researchers in the effective and safe application of this important compound.

References

An In-depth Technical Guide to the Mass Spectrum of Phenanthrene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Phenanthrene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH) widely utilized as an internal standard in analytical chemistry. This document details its mass spectral data, fragmentation patterns, and the experimental protocols for its analysis, offering valuable insights for researchers in environmental analysis, toxicology, and drug development.

Introduction to this compound

This compound is an isotopically labeled form of phenanthrene (B1679779), a three-ring PAH.[1][2][3] In this compound, all ten hydrogen atoms are replaced with deuterium (B1214612) atoms. This substitution results in a molecular weight of 188.29 g/mol , a crucial feature for its use in isotope dilution mass spectrometry.[1][2] Its distinct mass allows it to be easily differentiated from its non-deuterated counterpart, Phenanthrene (molecular weight: 178.23 g/mol ), making it an excellent internal standard for quantitative analysis.

Table 1: Key Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄D₁₀ |

| Molecular Weight | 188.29 g/mol |

| CAS Number | 1517-22-2 |

| Appearance | Colorless solid |

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions. The data presented here is based on electron ionization (EI) mass spectrometry, a common technique for the analysis of PAHs.

Quantitative Mass Spectral Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

Table 2: Mass Spectrum of this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Ion |

| 188 | 100.0 | [M]⁺• (Molecular Ion) |

| 189 | 15.6 | [M+1]⁺• (Isotope Peak) |

| 160 | 12.5 | [M-C₂D₂]⁺• |

| 94 | 10.9 | [M]²⁺ (Doubly-charged molecular ion) |

| 158 | 9.4 | [M-D₂-C₂D₂]⁺• or [M-C₂D₄]⁺• |

| 80 | 7.8 | [C₆D₄]⁺• |

| 186 | 6.3 | [M-D₂]⁺• |

| 132 | 5.5 | [M-C₄D₄]⁺• |

Data is compiled and interpreted from graphical representations of the NIST EI mass spectrum. The relative intensities are estimations and may vary slightly between different instruments and experimental conditions.

Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily proceeds through the loss of neutral molecules from the molecular ion. The deuteration of the molecule influences the mass of the fragments lost. The primary fragmentation pathway involves the expulsion of a molecule of deuteroacetylene (C₂D₂).

Caption: Fragmentation pathway of this compound under electron ionization.

The initial ionization event forms the molecular ion at m/z 188. This ion can then undergo fragmentation, with the most significant pathway being the loss of a neutral deuteroacetylene molecule (C₂D₂), resulting in a fragment ion at m/z 160. Another notable species is the doubly charged molecular ion at m/z 94. Further fragmentation can occur, leading to smaller ions.

Experimental Protocols

The acquisition of the mass spectrum of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following provides a general experimental protocol based on common practices for PAH analysis.

Sample Preparation

A standard solution of this compound is prepared in a suitable solvent, such as dichloromethane (B109758) or hexane, at a concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a specific PAH analysis column, is commonly used. A typical column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature program is employed to ensure good chromatographic separation. A typical program might be:

-

Initial temperature: 70°C, hold for 1-2 minutes.

-

Ramp: 10-25°C/min to 300-320°C.

-

Final hold: 5-10 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Scan Range: A mass range of approximately m/z 40-500 is typically scanned to detect the molecular ion and its fragments.

-

Ion Source Temperature: 230-250°C.

-

Transfer Line Temperature: 280-300°C.

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of this compound.

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Conclusion

The mass spectrum of this compound is well-characterized, with a dominant molecular ion at m/z 188 and a primary fragmentation pathway involving the loss of deuteroacetylene. Its distinct mass and predictable fragmentation make it an ideal internal standard for the accurate quantification of phenanthrene and other PAHs in complex matrices. The experimental protocols outlined in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for the detection and analysis of this important compound.

References

Phenanthrene-d10: A Technical Guide to its Application as a Non-Carcinogenic Analog in PAH Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phenanthrene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH), and its critical role in the accurate quantification of carcinogenic PAHs. While the parent compound, phenanthrene, is considered non-carcinogenic, the primary utility of this compound in this context is not as a biological negative control but as a high-fidelity internal and surrogate standard in analytical methodologies. Its structural similarity and distinct mass allow it to serve as a reliable analog to ensure precision and accuracy in experimental data.

Core Properties of this compound

This compound is a stable, isotopically labeled version of phenanthrene. The replacement of hydrogen atoms with deuterium (B1214612) results in a compound that is chemically and physically almost identical to its native counterpart but is easily distinguishable by mass spectrometry. This characteristic is paramount for its use as an internal standard in analytical chemistry.

Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Chemical Formula | C₁₄D₁₀ |

| Molecular Weight | 188.29 g/mol |

| CAS Number | 1517-22-2 |

| Appearance | White to off-white powder or solid |

| Melting Point | 98-101 °C |

| Purity | Typically ≥98% |

| Isotopic Enrichment | Typically ≥99 atom % D |

Role in Analytical Protocols: The Surrogate and Internal Standard

In the analysis of carcinogenic PAHs (e.g., benzo[a]pyrene, dibenz[a,h]anthracene) in complex matrices such as soil, water, or biological tissues, significant analyte loss can occur during sample preparation and extraction. To correct for these variations, this compound is introduced at the beginning of the experimental workflow as a "surrogate standard." By measuring the recovery of this compound, analysts can quantify and correct for the loss of the target PAHs.

Furthermore, it can be used as an "internal standard," added just before analysis by Gas Chromatography-Mass Spectrometry (GC/MS), to normalize for variations in instrument response.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of PAHs in an environmental sample, highlighting the introduction of this compound as a surrogate standard.

Detailed Experimental Protocol: EPA Method 8270D (Semivolatile Organic Compounds by GC/MS)

This protocol provides a detailed methodology for the extraction and analysis of PAHs from a solid matrix (e.g., soil), referencing the principles of EPA Method 8270D, where this compound is commonly used as a surrogate standard.

Objective: To quantify the concentration of target carcinogenic PAHs in a soil sample, corrected for extraction efficiency using this compound.

Materials:

-

Soil sample

-

This compound surrogate spiking solution (e.g., 100 µg/mL in acetone)

-

Extraction solvent (e.g., 1:1 Acetone/Hexane)

-

Anhydrous sodium sulfate (B86663)

-

Concentration apparatus (e.g., Kuderna-Danish or rotary evaporator)

-

Gas Chromatograph-Mass Spectrometer (GC/MS)

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-30 g of the homogenized soil sample into a beaker.

-

Mix the sample with an equal weight of anhydrous sodium sulfate to remove water.

-

-

Surrogate Spiking:

-

Add a precise volume (e.g., 100 µL) of the this compound surrogate solution directly onto the sample. This establishes a known starting concentration of the surrogate.

-

Allow the solvent to evaporate for 15-30 minutes.

-

-

Extraction:

-

Transfer the spiked sample to a Soxhlet extractor.

-

Extract with 300 mL of 1:1 acetone/hexane for 16-24 hours. Alternative methods like pressurized fluid extraction (PFE) or sonication can also be used.

-

-

Concentration and Cleanup:

-

Pass the collected solvent extract through a funnel containing anhydrous sodium sulfate to remove any remaining water.

-

Concentrate the extract to approximately 1-5 mL using a Kuderna-Danish apparatus or rotary evaporator.

-

If necessary, perform a cleanup step (e.g., using a silica (B1680970) gel column) to remove interferences.

-

Further concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

-

-

Internal Standard Spiking:

-

Just prior to analysis, add an internal standard (e.g., perylene-d12) to the final 1.0 mL extract.

-

-

GC/MS Analysis:

-

Inject 1-2 µL of the final extract into the GC/MS system.

-

The GC separates the different PAHs based on their boiling points and column affinity.

-

The MS detects the compounds as they elute, distinguishing between the native PAHs and the deuterated standard based on their unique mass-to-charge ratios.

-

-

Data Analysis and Quantification:

-

The recovery of the surrogate standard (this compound) is calculated using the following formula:

-

% Recovery = (Amount Found / Amount Spiked) * 100

-

-

The concentrations of the target carcinogenic PAHs are then calculated relative to the response of the internal standard and corrected for the surrogate recovery. If the recovery falls outside the acceptance limits (e.g., 70-130%), the data may be flagged or the experiment repeated.

-

Principle of Isotopic Dilution and Quantification

The use of this compound relies on the principle of isotopic dilution. Because it behaves identically to the target analytes during extraction and analysis, its recovery rate serves as an accurate proxy for the recovery of the native PAHs. The quantification logic is based on creating a calibration curve and using the known concentration of the standard to ensure accuracy.

The following diagram illustrates the logical relationship in the quantification process.

Conclusion

This compound is an indispensable tool in the study of carcinogenic PAHs. While its non-carcinogenic nature is a property of the parent molecule, its true value in a research and development setting lies in its role as a robust, reliable, and chemically analogous surrogate and internal standard. By enabling accurate quantification through isotopic dilution, this compound ensures the integrity and reproducibility of data in environmental monitoring, toxicology studies, and drug development processes where exposure to PAHs is a concern. Its use is fundamental to generating the high-quality data required for regulatory compliance and risk assessment.

The In Vivo Metabolic Fate of Phenanthrene-d10: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of Phenanthrene-d10, a deuterated analog of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. This compound serves as a valuable tool for researchers, scientists, and drug development professionals to study the metabolic activation of PAHs, a class of compounds containing numerous carcinogens, without the confounding influence of environmental exposure to the parent compound. This document details the primary metabolic routes, presents quantitative data from human studies, outlines experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Core Metabolic Pathway: The Diol Epoxide Route

The principal in vivo metabolic pathway for this compound mirrors that of its non-deuterated counterpart, proceeding through the diol epoxide pathway.[1][2][3] This multi-step process is a critical activation pathway for many carcinogenic PAHs.[1][2] The use of deuterium-labeled this compound allows for the precise tracking of its metabolites, as it is not naturally present in the environment or diet.

The metabolic cascade begins with the oxidation of this compound to form an epoxide. This is followed by hydration, catalyzed by epoxide hydrolase, to yield a dihydrodiol. Subsequent epoxidation of the dihydrodiol creates a highly reactive diol epoxide. This diol epoxide can then be detoxified through hydrolysis to a tetraol. The major end-product of this pathway for this compound is [D10]r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetradeuterophenanthrene ([D10]PheT), which is excreted in the urine and serves as a key biomarker for assessing an individual's capacity for PAH metabolism via the diol epoxide pathway.

Quantitative Analysis of this compound Metabolism

Studies in human smokers have provided valuable quantitative data on the metabolism of this compound following oral administration. A significant finding is the large interindividual variation in the extent of [D10]PheT formation, suggesting genetic and environmental factors influence metabolic capacity.

| Parameter | Route of Administration | Dose | Sample Matrix | Key Finding | Reference |

| [D10]PheT Excretion | Oral | 10 µg | 6-hour Urine | Mean: 3775 ± 1670 pmol | |

| Metabolic Conversion | Oral & Inhalation | 10 µg | Plasma & Urine | ~6% of the dose is converted to diol epoxides. | |

| Comparative Bioavailability | Oral vs. Inhalation | 10 µg | Plasma & Urine | No significant difference in [D10]PheT formation between the two routes. | |

| Longitudinal Stability | Oral | 10 µg (7-8 doses over 5.5 months) | 6-hour Urine | A single administration is likely sufficient to determine a smoker's metabolic phenotype. |

Experimental Protocols

The following provides a generalized experimental protocol for studying the in vivo metabolism of this compound in human subjects, based on methodologies reported in the literature.

1. Subject Recruitment and Dosing:

-

Recruit healthy adult smokers.

-

Administer a single oral dose of 10 µg of this compound dissolved in a suitable vehicle.

2. Sample Collection:

-

Urine: Collect urine samples at predetermined intervals, for instance, 0-6 hours, 6-12 hours, 12-24 hours, and 24-48 hours post-dose. Measure the volume of each collection and store an aliquot at -20°C or lower until analysis.

-

Blood: Collect blood samples into heparinized tubes at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing. Centrifuge the blood to separate the plasma and store it at -20°C or lower.

3. Sample Preparation (Urine):

-

Thaw urine samples.

-

To account for conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase and arylsulfatase.

-

Add an internal standard, such as [13C6]PheT, to the samples.

-

Perform solid-phase extraction (SPE) to purify and concentrate the analytes.

4. Analytical Methodology:

-

Analyze the extracted samples using gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS).

-

Monitor specific ion transitions for [D10]PheT and the internal standard to ensure accurate quantification.

Concluding Remarks

The in vivo metabolism of this compound is a well-defined process that primarily follows the diol epoxide pathway, culminating in the formation of the urinary biomarker [D10]PheT. The use of this deuterated tracer has been instrumental in elucidating the significant interindividual variability in PAH metabolic activation in humans. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to conduct further investigations into the factors influencing PAH metabolism and its implications for human health, particularly in the context of carcinogenesis. The provided data and visualizations serve as a valuable resource for the design and interpretation of such studies.

References

- 1. Metabolism of [D10]phenanthrene to tetraols in smokers for potential lung cancer susceptibility assessment: comparison of oral and inhalation routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of [D10]Phenanthrene to Tetraols in Smokers for Potential Lung Cancer Susceptibility Assessment: Comparison of Oral and Inhalation Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenanthrene Metabolism in Smokers: Use of a Two-Step Diagnostic Plot Approach to Identify Subjects with Extensive Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Phenanthrene-d10: Commercial Availability and Applications for Researchers

For researchers, scientists, and drug development professionals, sourcing high-quality internal standards is a critical step in ensuring the accuracy and reliability of analytical data. This technical guide provides an in-depth overview of the commercial availability of Phenanthrene-d10, a widely used deuterated internal standard in mass spectrometry-based analyses.

This compound, with the CAS number 1517-22-2, is a deuterated form of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Its molecular formula is C14D10 and it has a molecular weight of approximately 188.29 g/mol .[1] The use of deuterated standards like this compound is crucial for quantitative analysis as they exhibit similar chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio in a mass spectrometer. This allows for precise quantification by correcting for sample loss during preparation and analytical variations.

Commercial Availability of this compound

A comprehensive survey of the market reveals several reputable suppliers offering this compound in various purities, formulations, and quantities. The following table summarizes the offerings from key global suppliers to aid in the selection of the most suitable product for your research needs.

| Supplier | Catalog Number(s) | Purity/Concentration | Quantity/Format | Price (USD) |

| Simson Pharma Limited | OT1044001 | High Quality (Certificate of Analysis provided) | Inquire for details | Competitive Price (Inquire) |

| Sigma-Aldrich (via Fisher Scientific) | SB101-500 | 98% | 100mg | $125.00 |

| MedchemExpress | HY-113645S | Inquire for details | Inquire for details | Inquire for details |

| LGC Standards | Inquire for details | 97.24% | Neat | Login to view price |

| NSI Lab Solutions | 230, 230H | 150 µg/mL in Methanol, 2000 µg/mL in Methylene Chloride | 4x1.5mL, 10x1.5mL | $105.00 - $207.00 |

| CPI International | Z-010006-04 | 1,000 mg/L in Methylene Chloride | 1 ml | $39.00 |

| Uyanchem | Inquire for details | 99% min | Inquire for details | Inquire for details |

| AccuStandard | Z-014J-6 | 4.0 mg/mL in Dichloromethane | 1 mL | $25.00 |

| Crescent Chemical Company | 3695D.10 | 1000 ppm in Dichloromethane | 1mL | Inquire for details |

| Cambridge Isotope Laboratories, Inc. | DLM-371-1.2 | 98% (200 µg/mL in isooctane) | 1.2 mL | $120.00 |

Experimental Protocol: Use of this compound as an Internal Standard

While specific experimental protocols will vary depending on the matrix and analyte of interest, a general workflow for the use of this compound as an internal standard in a typical quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.

Objective: To accurately quantify the concentration of a target analyte in a sample matrix.

Materials:

-

This compound internal standard solution of a known concentration.

-

Sample containing the target analyte.

-

Calibration standards of the target analyte at various concentrations.

-

Appropriate solvents for sample preparation and dilution.

-

GC-MS or LC-MS system.

Methodology:

-

Preparation of Working Solutions:

-

Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.

-

Prepare a working internal standard solution by diluting the stock solution to a concentration that will yield a robust signal in the analytical instrument (e.g., 1 µg/mL).

-

-

Sample and Standard Spiking:

-

To a known volume or weight of the sample, each calibration standard, and a blank, add a precise volume of the this compound working internal standard solution. This ensures that the final concentration of the internal standard is the same in all samples and standards.

-

-

Sample Preparation:

-

Perform the necessary sample extraction, cleanup, and concentration steps as required by the specific analytical method. The presence of the internal standard throughout this process will account for any analyte loss.

-

-

Instrumental Analysis:

-

Analyze the prepared samples, calibration standards, and blank using a validated GC-MS or LC-MS method.

-

Set the mass spectrometer to monitor for specific ions of both the target analyte and this compound.

-

-

Data Analysis:

-

For each injection, determine the peak area of the target analyte and the peak area of the this compound internal standard.

-

Calculate the response factor (RF) for each calibration standard using the following formula:

-

RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration)

-

-

Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the calibration curve.

-

Workflow for Procurement and Use of a Deuterated Internal Standard

The following diagram illustrates the typical logical workflow from identifying the need for an internal standard to its final application in quantitative analysis.

Caption: Workflow for procuring and using a deuterated internal standard.

References

A Comprehensive Technical Guide to the Safe Handling of Phenanthrene-d10

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety and handling information for Phenanthrene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH) utilized in a variety of research applications, including as an internal standard for quantitative analysis. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Physicochemical and Toxicological Data

A thorough understanding of the properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data.

| Property | Value |

| Chemical Formula | C₁₄D₁₀ |

| Molecular Weight | 188.29 g/mol [1][2][3] |

| CAS Number | 1517-22-2 |

| Appearance | White to yellowish solid |

| Melting Point | 98 - 100 °C (208 - 212 °F) |

| Boiling Point | 340 °C (644 °F) |

| Water Solubility | 1.15 mg/L |

| log P (octanol/water) | 4.46 |

| LD50 (Oral, Mouse) | 700 mg/kg (for non-deuterated Phenanthrene) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.

-

Carcinogenicity: Reasonably anticipated to be a human carcinogen (this compound).

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

-

Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Eye Protection: Safety glasses with side-shields conforming to EN166 are required. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

-

Body Protection: Wear protective clothing.

Handling Procedures

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store in a cool location.

-

Store under inert gas.

-

The substance is hygroscopic.

Emergency Procedures

First Aid Measures

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.

-

If Inhaled: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Dispose of as unused product.

Visualized Workflows and Relationships

To further clarify the safety protocols, the following diagrams illustrate key workflows and logical relationships.

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Caption: First-aid response protocol for different routes of exposure to this compound.

References

Solubility of Phenanthrene-d10 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Phenanthrene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH), in various organic solvents. Given the limited direct quantitative data for this compound, this guide leverages data from its non-deuterated analog, Phenanthrene, based on the reasonable scientific assumption that the solubility characteristics are comparable. This document is intended to be a valuable resource for laboratory work involving this compound, including its use as an internal standard in analytical methods such as NMR, GC-MS, or LC-MS.[1]

Overview of this compound Solubility

This compound is a white to off-white solid crystalline substance.[2][3] Its solubility is a critical parameter for its application in various scientific disciplines, particularly in environmental analysis and metabolic studies where it serves as a tracer or internal standard.[1] While detailed quantitative solubility studies specifically for the deuterated form are not extensively published, qualitative assessments indicate that this compound is slightly soluble in a range of organic solvents including acetone (B3395972), chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol.[2] For practical laboratory applications, it is often supplied in prepared solutions, for instance, at concentrations of 100 µg/mL in acetone or 2000 µg/mL in dichloromethane (B109758) or methanol.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Phenanthrene in various organic solvents. It is important to note that these values are for the non-deuterated form and should be considered as a close approximation for this compound. The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts, though minor differences can exist.

| Solvent | Temperature | Solubility | Unit | Mole Fraction (x₁) | Reference |

| Alcohols | |||||

| 95% Ethanol (cold) | Ambient | 16.67 | g/L | - | |

| 95% Ethanol (boiling) | Boiling Point | 100 | g/L | - | |

| Absolute Ethanol | Ambient | 40 | g/L | - | |

| Ethanol | 298.2 K (25 °C) | ~20,000 | mg/L | 0.01114 | |

| Methanol | 298.2 K (25 °C) | - | - | 0.00548 | |

| 1-Propanol | 298.2 K (25 °C) | - | - | 0.01321 | |

| 2-Propanol | 298.2 K (25 °C) | - | - | 0.00960 | |

| 1-Butanol | 298.2 K (25 °C) | - | - | 0.01739 | |

| Aprotic Solvents | |||||

| Acetone | Ambient | Soluble | - | - | |

| Benzene | Ambient | 500 | g/L | - | |

| Carbon Disulfide | Ambient | 1000 | g/L | - | |

| Carbon Tetrachloride | Ambient | 416.67 | g/L | - | |

| Diethyl Ether | Ambient | 303.03 | g/L | - | |

| Dimethylformamide (DMF) | Ambient | ~30,000 | mg/L | - | |

| Dimethyl Sulfoxide (DMSO) | Ambient | ~30,000 | mg/L | - | |

| Toluene | Ambient | 416.67 | g/L | - |

Note: The solubility values for Phenanthrene were converted from "1 gram dissolves in X mL" to g/L for easier comparison. The mole fraction data provides a standardized measure of solubility.

One source indicates a high solubility of this compound in DMSO at 100 mg/mL (100,000 mg/L), noting that ultrasonic treatment may be necessary. This suggests that while high concentrations can be achieved for stock solutions, the true equilibrium solubility might be lower.

Experimental Protocol for Solubility Determination

The determination of the solubility of a crystalline compound like this compound in an organic solvent is a fundamental experimental procedure. A common and reliable method is the isothermal equilibrium method, which involves saturating a solvent with the solute at a constant temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Organic solvents of interest (analytical grade)

-

Constant temperature bath or incubator with shaker

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS))

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with the solute. The shaking facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For some systems, centrifugation may be necessary to pellet the undissolved solute.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Determine the mass of the collected saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven to obtain the mass of the dissolved this compound.

-

Alternatively, dilute the saturated solution with a known volume of solvent and analyze the concentration using a calibrated analytical instrument like HPLC or GC-MS.

-

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mole fraction) based on the mass of the dissolved solute and the volume or mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its effective use in research and development. For highly sensitive applications, it is recommended to experimentally determine the solubility in the specific solvent system and conditions being used.

References

Methodological & Application

Application Note: The Use of Phenanthrene-d10 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenanthrene-d10 is a deuterated form of phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1] Its utility as an internal standard (ISTD) in Gas Chromatography-Mass Spectrometry (GC-MS) analysis is well-established, particularly for the quantification of PAHs and other semi-volatile organic compounds in a variety of complex matrices.[2][3][4][5] The core principle of using an internal standard is to add a known amount of a compound, which is chemically similar to the analyte but distinguishable by the detector, to every sample, calibrator, and blank. This practice corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.

This compound is an ideal internal standard for many PAH analyses due to several key properties:

-

Chemical Similarity: It behaves similarly to native PAHs during extraction, cleanup, and chromatographic separation.

-

Mass Spectrometric Distinction: The deuterium (B1214612) labeling results in a distinct mass-to-charge ratio (m/z) from the non-labeled analytes, allowing for selective detection and quantification by the mass spectrometer.

-

Elution Profile: It elutes in a region of the chromatogram that is often free from interfering compounds and in proximity to many target PAHs.

-

Commercial Availability: It is readily available as a certified reference material.

This application note provides a detailed overview and protocols for the effective use of this compound as an internal standard in GC-MS analysis.

Key Experimental Workflows

The successful application of this compound as an internal standard involves a series of well-defined steps from sample preparation to data analysis. The general workflow is outlined below.

Caption: General workflow for sample analysis using an internal standard.

Experimental Protocols

The following protocols are generalized and should be optimized for specific matrices and target analytes.

Materials and Reagents

-

Solvents: Dichloromethane, Hexane, Acetone (Pesticide residue grade or equivalent)

-

Internal Standard Stock Solution: this compound (e.g., 2000 µg/mL in dichloromethane).

-

Internal Standard Spiking Solution: Dilute the stock solution to a working concentration (e.g., 1-5 µg/mL) in an appropriate solvent.

-

Calibration Standards: Certified reference materials of target PAHs.

-

Solid Phase Extraction (SPE) Cartridges: e.g., Florisil or Silica Gel.

-

Anhydrous Sodium Sulfate (B86663): For removal of residual water.

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

Sample Preparation (General Protocol for Solid Samples)

-

Homogenization: Homogenize the solid sample (e.g., soil, tissue) to ensure uniformity.

-

Weighing: Accurately weigh a representative portion of the sample (e.g., 1-10 g) into an extraction vessel.

-

Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

-

Extraction:

-

Accelerated Solvent Extraction (ASE): A commonly used technique that employs solvents at elevated temperatures and pressures for rapid and efficient extraction.

-

Soxhlet Extraction: A classical method involving continuous extraction with a solvent like dichloromethane/hexane.

-

Ultrasonic Extraction: Utilizes ultrasonic waves to enhance the extraction efficiency.

-

-

Drying and Cleanup:

-

Pass the extract through a column containing anhydrous sodium sulfate to remove water.

-

For complex matrices, a cleanup step using SPE cartridges (e.g., Florisil) is recommended to remove interferences. Elute the PAHs with an appropriate solvent mixture (e.g., hexane:dichloromethane).

-

-

Concentration: Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the final extract in a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for PAH analysis. These should be optimized for the specific instrument and application.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Injection Mode | Pulsed Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 320°C |

| Carrier Gas | Helium or Hydrogen |

| Column | e.g., Agilent J&W Select PAH GC column or equivalent |

| Oven Program | 60°C (hold 2 min), ramp 25°C/min to 160°C (hold 1 min), ramp 6°C/min to 300°C (hold 8 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 320°C or higher |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions (SIM) | Phenanthrene: m/z 178; This compound: m/z 188 |

Data Analysis and Quantification

The quantification of target analytes is based on the principle of internal standardization.

Caption: Logic for quantification using the internal standard method.

-

Peak Integration: Integrate the peak areas of the target analytes and this compound in the chromatograms of the calibration standards and samples.

-

Response Factor Calculation: For each calibration standard, calculate the response factor (RF) relative to this compound.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard.

-

Quantification: Calculate the concentration of the target analyte in the sample using the response ratio from the sample and the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for methods utilizing this compound as an internal standard.

Table 1: Linearity of Calibration Curves

| Analyte | Calibration Range (pg) | Coefficient of Determination (R²) | Reference |

| Naphthalene | 1 - 1,000 | 1.0000 | |

| Phenanthrene | 0.25 - 1,000 | 0.9998 | |

| Anthracene | 0.1 - 1,000 | 0.9998 | |

| Multiple PAHs | 0.1 - 1,000 | ≥0.999 | |

| 18 PAHs | 0.25 - 20 ng/mL | >0.996 |

Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Analyte(s) | Matrix | MDL (pg) | LOQ (ng/g) | Reference |

| 27 PAHs | - | 0.03 - 0.20 | - | |

| Phenanthrene & Hydroxyphenanthrenes | Milk | - | 2.3 - 5.1 ng/mL | |

| Phenanthrene & Hydroxyphenanthrenes | Urine & Blood | - | 0.5 - 2.5 ng/mL | |

| Phenanthrene & Hydroxyphenanthrenes | Tissue | - | 1.9 - 8.0 | |

| 18 PAHs | Cosmetics | - | 0.05 - 0.2 mg/kg | |

| 24 PAHs | Bread | - | 0.46 - 4.91 |

Table 3: Recovery Rates

| Analyte(s) | Matrix | Spiking Levels | Recovery (%) | Reference |

| 18 PAHs | Cosmetics | 3 concentrations | 87.40 - 120.44 | |

| 24 PAHs | Bread | 25, 50, 200 ng/g | 77 - 103 |

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of PAHs and other semi-volatile organic compounds by GC-MS. Its chemical similarity to the target analytes and distinct mass spectrometric signature allow for effective correction of analytical variability, leading to high accuracy and precision. The protocols and data presented in this application note demonstrate the utility of this compound in a variety of matrices and analytical conditions. Proper method development and validation are crucial for achieving optimal results in any given application.

References

Application Notes and Protocols for the Quantification of Polycyclic Aromatic Hydrocarbons in Soil using Phenanthrene-d10

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Phenanthrene-d10 as an internal standard for the accurate quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in soil samples. The protocols outlined below are based on established methodologies, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1][2] Accurate quantification of PAHs in soil is crucial for environmental assessment and remediation efforts. The use of isotopically labeled internal standards, such as this compound, is a widely accepted practice to improve the accuracy and precision of these measurements.[3][4] this compound, being chemically similar to the native phenanthrene (B1679779) and other PAHs, effectively compensates for variations in sample extraction efficiency and instrumental response.[3]

This document details the necessary reagents, equipment, and step-by-step procedures for soil sample preparation, extraction, cleanup, and subsequent analysis by GC-MS.

Experimental Protocols

The following protocols describe a common workflow for the analysis of PAHs in soil, incorporating this compound as an internal standard. The primary methods referenced include variations of EPA methods for solid waste analysis.

Reagents and Materials

-

Solvents: Dichloromethane (B109758) (DCM), Acetone (B3395972), Hexane, Iso-octane, or Toluene (B28343) (pesticide grade or equivalent).

-

Standards:

-

PAH standard solution: A certified mixture of the PAHs to be determined.

-

This compound stock solution.

-

Working internal standard solution: A diluted solution of this compound and other deuterated PAHs (e.g., Naphthalene-d8, Acenaphthene-d10, Chrysene-d12, Perylene-d12) in a suitable solvent.

-

Surrogate standard solution (optional, but recommended): A solution of a deuterated compound not expected to be in the sample, such as 4-Terphenyl-d14.

-

-

Drying Agent: Anhydrous sodium sulfate (B86663), reagent grade.

-

Cleanup Materials (optional): Silica (B1680970) gel, activated.

-

Glassware: Beakers, volumetric flasks, Soxhlet extractor, round-bottom flasks, GC vials with crimp tops.

Sample Preparation and Extraction

A representative soil sample is crucial for accurate results. The following steps outline the general procedure for sample preparation and extraction.

-

Homogenization: Air-dry the soil sample, then grind and homogenize it to ensure uniformity.

-

Weighing: Accurately weigh 10-20 grams of the homogenized soil into a beaker or extraction thimble.

-

Spiking with Internal Standard: Spike the soil sample with a known amount of the working this compound internal standard solution. A surrogate standard may also be added at this stage to monitor extraction efficiency.

-

Drying: Add 5-10 grams of anhydrous sodium sulfate to the soil and mix thoroughly to remove residual moisture.

-

Extraction (Choose one of the following methods):

-

Soxhlet Extraction: Place the soil mixture in a Soxhlet extractor and extract with a 1:1 mixture of dichloromethane and acetone for a defined period (e.g., 16-24 hours).

-

Mechanical Shaking: Extract the soil with a solvent mixture such as hexane:acetone:triethylamine (50:45:5 v/v) by shaking for a specified time.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup procedure using acetonitrile, water, magnesium sulfate, and sodium chloride, followed by dispersive solid-phase extraction (dSPE) for cleanup.

-

Extract Cleanup (Optional)

For samples with high levels of interfering compounds, a cleanup step may be necessary.

-

Silica Gel Cleanup: Pass the extract through a column containing activated silica gel to remove polar interferences. This step is generally not suitable for nitrogen-containing PAHs.

Concentration

-

Concentrate the extracted solution to a known final volume (e.g., 1 mL) using a rotary evaporator, turbo evaporator, or nitrogen evaporator.

-

It is recommended to use a keeper solvent like toluene or iso-octane to prevent the loss of more volatile PAHs during evaporation.

Instrumental Analysis (GC-MS)

-

Calibration: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the this compound internal standard. A five-point initial calibration is recommended.

-

GC-MS Conditions:

-

Injector: Pulsed splitless injection is often used to enhance sensitivity.

-

Column: A column suitable for PAH analysis, such as a Restek Rxi-5Sil MS column (30 m × 0.25 mm i.d., 0.25 μm film thickness), should be used.

-

Oven Program: An optimized temperature program is required to achieve baseline separation of the target PAHs. A typical program might start at 50°C, hold for 2 minutes, then ramp to 310°C at 8°C/min and hold for 20 minutes.

-

Mass Spectrometer: The mass spectrometer should be operated in Selective Ion Monitoring (SIM) mode to achieve lower detection limits. Quantitation and confirmation ions should be established for each PAH and for this compound.

-

-

Analysis: Inject the concentrated sample extracts into the GC-MS system.

Data Presentation